molecular formula C21H20F3N3O3 B2455873 N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034563-35-2

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2455873
CAS No.: 2034563-35-2
M. Wt: 419.404
InChI Key: HIQANHVXSLEHRH-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H20F3N3O3 and its molecular weight is 419.404. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3/c1-27(2)16(18-11-13-7-3-6-10-17(13)30-18)12-25-19(28)20(29)26-15-9-5-4-8-14(15)21(22,23)24/h3-11,16H,12H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQANHVXSLEHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzofuran moiety, which is known for its diverse pharmacological properties. The exploration of this compound's biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C21H20F3N3O3C_{21}H_{20}F_{3}N_{3}O_{3}, with a molecular weight of approximately 419.4 g/mol. Its structure can be represented as follows:

Structure CN C C CNC O C O Nc1ccccc1C F F F c1cc2ccccc2o1\text{Structure }\text{CN C C CNC O C O Nc1ccccc1C F F F c1cc2ccccc2o1}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act on the 5HT1A receptor , which plays a significant role in mood regulation and anxiety, demonstrating a binding affinity (Ki) of approximately 806 nM .

Anticancer Properties

Research indicates that compounds containing benzofuran structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that benzofuran derivatives can exhibit activity against various bacterial strains, suggesting potential as an antibiotic agent .

Case Studies

  • In vitro Studies : In one study, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM, highlighting its potential as an anticancer agent.
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to the active sites of target proteins involved in cancer progression and microbial resistance .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N1-(benzofuran-3-yl)-N4-methoxycarbonyl-phenylureaStructureAnticancer
5-MethoxybenzofuranStructureAntimicrobial
Benzofuran Derivative AStructureAntiviral

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